molecular formula C22H21N3O2 B5969553 7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No. B5969553
M. Wt: 359.4 g/mol
InChI Key: FQLPDFXJVZCTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, commonly known as DPA-714, is a potent and selective ligand for the translocator protein 18 kDa (TSPO), which is mainly expressed in the outer mitochondrial membrane of steroid-synthesizing cells. DPA-714 has been widely used in scientific research due to its ability to bind with high affinity to TSPO.

Scientific Research Applications

DPA-714 has been used in a wide range of scientific research applications, including neuroimaging, inflammation research, and cancer research. In neuroimaging, DPA-714 is used as a radiotracer to visualize the distribution of 7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in the brain. In inflammation research, DPA-714 has been shown to reduce inflammation in animal models of arthritis and colitis. In cancer research, DPA-714 has been investigated for its potential as a therapeutic agent for the treatment of breast cancer and glioblastoma.

Mechanism of Action

DPA-714 binds with high affinity to 7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, a protein that is involved in the transport of cholesterol across the mitochondrial membrane and the regulation of mitochondrial function. The binding of DPA-714 to 7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been shown to modulate the immune response, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects, including reducing inflammation, modulating the immune response, and protecting against oxidative stress. In animal models of arthritis and colitis, DPA-714 has been shown to reduce inflammation and improve disease outcomes. In addition, DPA-714 has been shown to protect against oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DPA-714 in lab experiments is its high affinity for 7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, which allows for the visualization of 7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in vivo using neuroimaging techniques. In addition, DPA-714 has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising therapeutic agent for the treatment of a range of diseases. However, one limitation of using DPA-714 is its relatively low yield in the synthesis process, which can limit its availability for research purposes.

Future Directions

There are several future directions for the use of DPA-714 in scientific research. One area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DPA-714 has shown promise as a therapeutic agent for the treatment of cancer, and further research is needed to explore its potential in this area. Finally, the development of new 7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one ligands with improved pharmacological properties and higher yields in the synthesis process is an area of ongoing research.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.

properties

IUPAC Name

7-(2,2-diphenylacetyl)-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-23-19-14-25(13-12-18(19)21(26)24-15)22(27)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,20H,12-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLPDFXJVZCTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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